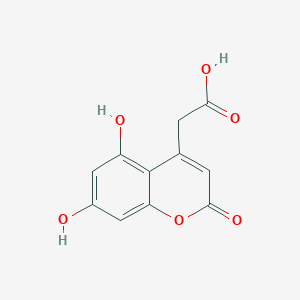
(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Chemical Reactions Analysis
The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its density, boiling point, vapour pressure, and enthalpy of vaporization .
Scientific Research Applications
Synthesis and Chemical Derivatives
(5,7-Dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid has been extensively utilized in chemical synthesis. For instance, its derivatives have been synthesized for antibacterial activity assessment against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Another study focused on synthesizing and exploring the antimicrobial activity of various derivatives of this compound (Čačić et al., 2006).
Antineoplastic Activity
The antineoplastic (anti-cancer) activities of derivatives of this compound have been studied. For instance, derivatives such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one were evaluated for their effects against human tumor cell lines, indicating potential as a new skeleton for antitumor activity research (Gašparová et al., 2013).
Antioxidant Properties
Some studies have investigated the antioxidant properties of derivatives of this compound. For example, the antioxidant activities of synthesized coumarins related to this compound were compared with ascorbic acid (Kadhum et al., 2011). Additionally, a series of coumarin Schiff bases derived from this compound were evaluated for their antioxidant activity (Molnar & Čačić, 2012).
Photodimerization and Photochemistry
The photodimerization and photochemical properties of cellulose derivatives modified with this compound have been examined, showing potential for designing smart materials (Wondraczek et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as coumarins, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .
Mode of Action
Similar compounds like coumarins have been reported to exhibit their effects through various mechanisms, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase and monoamine oxidase activity, and cancer progression .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase inhibitory, monoamine oxidase inhibitory, and anticancer effects .
Future Directions
properties
IUPAC Name |
2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIHVIEQRZMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

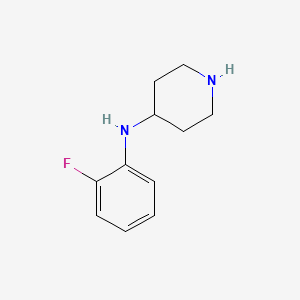
![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2761953.png)
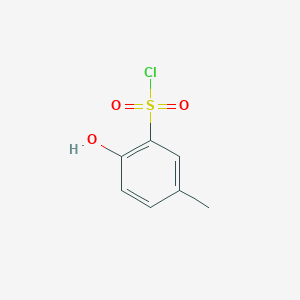
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2761957.png)
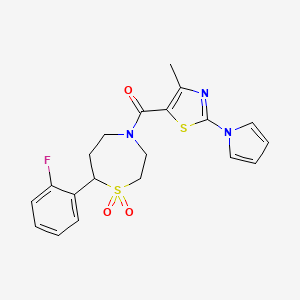

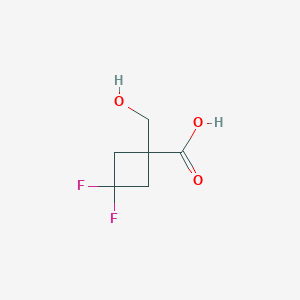

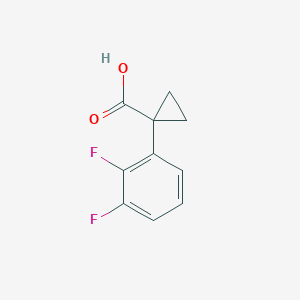
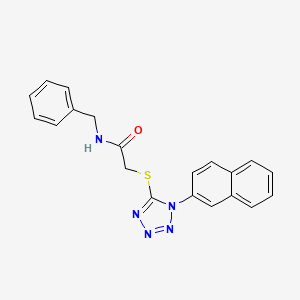
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)

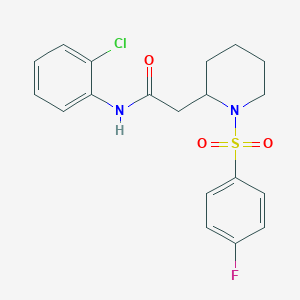
![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)